5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the oxadiazole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of m-tolylhydrazine with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The reaction conditions often require heating and the presence of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the tolyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups to the tolyl moiety.
Scientific Research Applications
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tolyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar heterocyclic structure and are used in various synthetic applications.
Benzimidazoles: Known for their biological activities, benzimidazoles are structurally similar and have comparable applications in medicine and industry.
Pyrazolo[3,4-d]pyrimidines: These compounds are also heterocyclic and are studied for their potential therapeutic uses.
Uniqueness
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxadiazoles and contributes to its specific properties and applications.
Properties
IUPAC Name |
5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8;/h2-5H,1H3,(H2,10,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHSTYOLSIXEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.